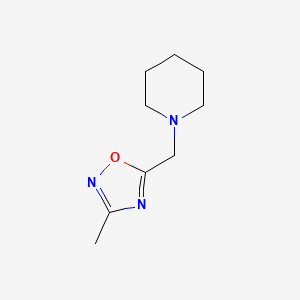
1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C14H15FN2O2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a piperidine ring, making it a unique structure in organic chemistry. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile typically involves a multi-step process. One common method includes the condensation of 3-fluoro-4-methoxybenzaldehyde with piperidine-4-carbonitrile under specific reaction conditions. This process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The use of automated systems and continuous flow reactors can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
- 3-(3-Fluoro-4-methyl-benzyl)-piperidine
Uniqueness
1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of both a fluorine atom and a methoxy group on the benzoyl ring, along with the piperidine and carbonitrile moieties, distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-13-3-2-11(8-12(13)15)14(18)17-6-4-10(9-16)5-7-17/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGALSUAEUTYRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)
![(2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2811013.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid](/img/structure/B2811017.png)






![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2811033.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)
